Bicyclo[3.1.0]hexan-2-amine
Overview
Description
“Bicyclo[3.1.0]hexan-2-amine” is an amine class compound . It has a molecular weight of 133.62 and a molecular formula of C6H12ClN .
Synthesis Analysis
The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been described in various studies . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Chemical Reactions Analysis
The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 133.62 and a molecular formula of C6H12ClN . It is stored at a temperature of 4 degrees Celsius and is in the form of a powder .
Scientific Research Applications
Conformationally Locked Amino Acid Analogues
Bicyclo[3.1.0]hexane derivatives have been employed as conformationally locked analogues of amino acids, demonstrating their utility in the design of bioactive compounds. For instance, methanoproline, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a constituent of the broad-spectrum antibiotic trovafloxacin, highlight the significance of embedding amino acid units like glutamate into the bicyclo[3.1.0]hexane scaffold. This approach has led to the creation of potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Synthesis of Stereodefined Bicyclo[3.1.0]hexanes
A diastereodivergent method has been developed for synthesizing highly substituted bicyclo[3.1.0]hexanes through transannular alkylation. This process utilizes asymmetric organocatalysis to install all stereocenters, showcasing the bicyclo[3.1.0]hexane core's versatility in constructing complex molecular architectures with precise stereochemistry (Riaño et al., 2018).
Novel Amino Acid Derivatives for Medicinal Chemistry
Bicyclo[3.1.0]hex-2-ene amino acid derivatives have been synthesized, offering novel building blocks for medicinal chemistry. These derivatives can be prepared as chiral compounds, highlighting their potential in the development of new pharmaceuticals (Stadler, 2015).
Carbocyclic Nucleoside Analogs
The bicyclo[3.1.0]hexane template has been crucial in synthesizing carbocyclic nucleoside analogs. These analogs are designed to be conformationally locked, potentially affecting their biological activity and utility as therapeutic agents (Shin et al., 2000).
Future Directions
The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . This suggests that “Bicyclo[3.1.0]hexan-2-amine” and similar compounds could have significant potential in future research and applications.
Mechanism of Action
Target of Action
Bicyclo[3.1.0]hexan-2-amine is a conformationally constrained bioisostere of cyclohexane . It is known to confer tighter binding to the target protein, providing better selectivity and resulting in fewer off-target effects . Compounds comprising the azabicyclo[3.1.0]hexane moiety, a related structure, have been found to inhibit histone deacetylase, antagonize morphine-induced antinociception, and act as antagonists of opioid receptors .
Mode of Action
The interaction of this compound with its targets results in changes that are beneficial for drug discovery. Its conformational constraint allows it to bind more tightly to the target protein . This tighter binding can lead to more resistance to metabolism and often provides better selectivity, resulting in fewer off-target effects .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with different targets. For instance, as an inhibitor of histone deacetylase, it can affect gene expression . As an antagonist of opioid receptors, it can influence pain perception .
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[31Its conformational constraint may confer more resistance to metabolism, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For example, as an inhibitor of histone deacetylase, it can alter gene expression, potentially leading to various cellular effects . As an antagonist of opioid receptors, it can modulate pain perception .
Biochemical Analysis
Biochemical Properties
Bicyclo[3.1.0]hexan-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with galactofuranosyltransferase GlfT2, an enzyme involved in the biosynthesis of mycobacterial galactan . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of essential cell wall components in mycobacteria. Additionally, this compound can form complexes with various proteins, potentially altering their conformation and function.
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its role in regulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-2-1-4-3-5(4)6/h4-6H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPMXRWNGMGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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